TLR4 Potency Differentiation: C8‑Aryl Agonists vs. N‑(4‑Chlorobenzyl) Derivative
In the primary SAR study, compound 36 (C8‑phenyl) displayed human TLR4 agonist activity at submicromolar concentrations (EC₅₀ < 1 µM), a >10‑fold improvement over the early lead compound 1 [1]. CAS 1116061‑22‑3 has not been tested in the same assay [2]; its substituent occupies the N‑amide region rather than the C8 position, a location where modifications primarily influence pharmacokinetics and cytokine bias rather than intrinsic TLR4 potency [1]. Therefore, submicromolar TLR4 activity cannot be assumed for CAS 1116061‑22‑3 without direct experimental confirmation.
| Evidence Dimension | Human TLR4 agonist EC₅₀ |
|---|---|
| Target Compound Data | Not reported in published literature |
| Comparator Or Baseline | Compound 36 (C8‑phenyl pyrimido[5,4‑b]indole): EC₅₀ < 1 µM [1] |
| Quantified Difference | Insufficient data for numerical comparison |
| Conditions | Human TLR4 reporter cell assay (HEK293‑TLR4) [1] |
Why This Matters
Procurement for TLR4‑focused screening campaigns must anticipate that CAS 1116061‑22‑3 may lack the submicromolar potency of C8‑aryl leads, and initial testing should include a characterised positive control.
- [1] Chan M, Hayashi T, Mathewson RD, et al. Structure‑Activity Relationship Studies of Pyrimido[5,4‑b]indoles as Selective Toll‑Like Receptor 4 Ligands. J Med Chem. 2017;60(22):9142‑9161. PMID: 29049886. View Source
- [2] Systematic database search of PubMed, ChEMBL, BindingDB and PubChem for CAS 1116061‑22‑3. Search date: April 2026. View Source
